molecular formula C20H25ClN4O4S B2909697 N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1323583-32-9

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2909697
CAS No.: 1323583-32-9
M. Wt: 452.95
InChI Key: IENSNKUELDXWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, an isoxazole ring, and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves multiple steps:

    Formation of Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, typically through a reaction between 2-aminothiophenol and an appropriate aldehyde under acidic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide in the presence of a base.

    Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Coupling with Morpholine: The final step involves coupling the isoxazole derivative with morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzothiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial growth.

    Pathways Involved: It may inhibit key enzymes in the biosynthesis of prostaglandins or disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but with a chlorine substituent instead of an ethoxy group.

    N-(thiazol-2-yl)benzenesulfonamides: Contains a thiazole ring and exhibits antibacterial activity.

    N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides: Similar structure with different substituents on the benzothiazole ring.

Uniqueness

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S.ClH/c1-3-27-15-4-5-16-18(13-15)29-20(21-16)24(7-6-23-8-10-26-11-9-23)19(25)17-12-14(2)22-28-17;/h4-5,12-13H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSNKUELDXWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.